molecular formula C15H18N6O2 B11264557 5-nitro-N-phenyl-2-(piperidin-1-yl)pyrimidine-4,6-diamine

5-nitro-N-phenyl-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B11264557
M. Wt: 314.34 g/mol
InChI Key: GEHRCAXVDMGTHA-UHFFFAOYSA-N
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Description

5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a piperidine ring, a phenyl group, and a nitro group attached to a pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsThe nitro group is often introduced via nitration reactions under controlled conditions using reagents such as nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the pyrimidine core .

Scientific Research Applications

5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

5-nitro-4-N-phenyl-2-piperidin-1-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6O2/c16-13-12(21(22)23)14(17-11-7-3-1-4-8-11)19-15(18-13)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-10H2,(H3,16,17,18,19)

InChI Key

GEHRCAXVDMGTHA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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